Ethyl 2-(2-benzhydrylidenehydrazinyl)-2-oxoacetate
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Overview
Description
Ethyl 2-(2-benzhydrylidenehydrazinyl)-2-oxoacetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzhydrylidenehydrazinyl group attached to an oxoacetate moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-benzhydrylidenehydrazinyl)-2-oxoacetate typically involves the condensation of benzhydrylidenehydrazine with ethyl oxoacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial methods may also incorporate additional purification steps to meet the required standards for commercial use.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-benzhydrylidenehydrazinyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The benzhydrylidenehydrazinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of various substituted benzhydrylidenehydrazinyl compounds.
Scientific Research Applications
Ethyl 2-(2-benzhydrylidenehydrazinyl)-2-oxoacetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-benzhydrylidenehydrazinyl)-2-oxoacetate involves its interaction with specific molecular targets. The benzhydrylidenehydrazinyl group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 2-(2-benzhydrylidenehydrazinyl)-2-oxoacetate can be compared with similar compounds such as:
Ethyl 3-[2-(diphenylmethylidene)hydrazino]but-2-enoate: This compound has a similar structure but differs in the position of the hydrazinyl group.
2-Benzhydrylidene-succinic acid 1-tert-butyl ester: Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
106532-14-3 |
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Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
ethyl 2-(2-benzhydrylidenehydrazinyl)-2-oxoacetate |
InChI |
InChI=1S/C17H16N2O3/c1-2-22-17(21)16(20)19-18-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,19,20) |
InChI Key |
BNVNMXJGQMFOBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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